

Application of Benzoylcholine in the Diagnosis of Cholinesterase Variants

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Compound of Interest

Compound Name: *Benzoylcholine*

Cat. No.: *B1199707*

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Application Notes

Benzoylcholine is a synthetic choline ester that serves as a crucial substrate for the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase. The rate of **benzoylcholine** hydrolysis by BChE is a key parameter in the phenotypic diagnosis of genetic variants of the BCHE gene. Certain variants can lead to reduced enzyme activity, which has significant clinical implications, particularly in the context of pharmacogenetics.

Individuals with atypical BChE variants are at risk of prolonged apnea and muscle paralysis following the administration of certain muscle relaxants, such as succinylcholine and mivacurium, which are normally metabolized by BChE. Therefore, the characterization of BChE activity using **benzoylcholine** is a critical diagnostic tool in anesthesiology and for assessing sensitivity to specific drugs.

The primary diagnostic application of **benzoylcholine** is in the Dibucaine Number Test. Dibucaine, a local anesthetic, acts as an inhibitor of BChE. The degree of inhibition of **benzoylcholine** hydrolysis by dibucaine is highly dependent on the BChE variant present in an individual's plasma. This differential inhibition allows for the classification of individuals into distinct phenotypes, which correlate with their genotype and clinical risk.

The main BChE phenotypes identified using this method are:

- Usual (or Normal): Individuals homozygous for the wild-type BCHE allele. Their BChE activity is significantly inhibited by dibucaine.
- Heterozygous Atypical: Individuals with one wild-type and one atypical BCHE allele. They exhibit an intermediate level of inhibition by dibucaine.
- Homozygous Atypical: Individuals with two atypical BCHE alleles. Their BChE activity shows very little inhibition by dibucaine.
- Silent: Individuals with alleles that produce no functional BChE.

While the dibucaine number test is a cornerstone of phenotyping, it is important to note that it may not detect all clinically significant BChE variants. Therefore, in cases of suspected cholinesterase deficiency with ambiguous biochemical results, genetic testing (genotyping) of the BCHE gene is recommended for a definitive diagnosis.^[1]

Quantitative Data

The dibucaine number (DN) is calculated as the percentage of BChE activity that is inhibited by a standardized concentration of dibucaine. The typical ranges for different phenotypes are summarized below.

Phenotype	Genotype (Common Alleles)	Dibucaine Number (DN) Range (%)	Clinical Significance
Usual (Normal)	UU	70 - 90	Normal metabolism of succinylcholine.[1][2]
Heterozygous Atypical	UA	30 - 70	Increased risk of prolonged muscle paralysis with succinylcholine.[1][2]
Homozygous Atypical	AA	0 - 30	High risk of prolonged apnea and muscle paralysis with succinylcholine.[1][2]
Silent	SS	Not applicable	Extremely high risk; no functional BChE to metabolize succinylcholine.

Note: The exact ranges may vary slightly between different laboratories and methodologies.

While **benzoylcholine** is the classical substrate for the dibucaine number test, comprehensive, directly comparable kinetic data (K_m and V_{max}) for all major BChE variants with **benzoylcholine** is not readily available in recent literature. However, it is established that the atypical variant has a lower affinity for choline esters. One study noted that the K-variant of BChE exhibits similar binding affinity (K_m) and catalytic rates for **benzoylcholine** as the wild-type enzyme.[3] For detailed kinetic studies, other substrates such as butyrylthiocholine are now more commonly used.

Experimental Protocols

Determination of Butyrylcholinesterase (BChE) Activity using Benzoylcholine

This protocol is based on the classical spectrophotometric method. The rate of hydrolysis of **benzoylcholine** is measured by the decrease in absorbance at 240 nm.

Materials:

- Spectrophotometer capable of reading at 240 nm with a thermostatted cuvette holder
- Quartz cuvettes (1 cm path length)
- Phosphate buffer (67 mM, pH 7.4)
- **Benzoylcholine** chloride solution (stock solution, e.g., 1 mM in distilled water)
- Human serum or plasma sample
- Distilled water

Procedure:

- Reagent Preparation:
 - Prepare the phosphate buffer (67 mM, pH 7.4).
 - Prepare a working solution of **benzoylcholine** chloride at a final concentration of 5×10^{-5} M in the phosphate buffer.
- Sample Preparation:
 - Dilute the human serum or plasma sample 1:100 with the phosphate buffer.
- Assay:
 - Set the spectrophotometer to read absorbance at 240 nm and equilibrate the cuvette holder to 25°C.
 - To a quartz cuvette, add 3 mL of the **benzoylcholine** working solution.
 - Blank the spectrophotometer with this solution.
 - Add 30 µL of the diluted serum/plasma sample to the cuvette.

- Mix quickly by inversion and immediately start recording the decrease in absorbance at 240 nm for 3-5 minutes.
- Calculation of Activity:
 - Determine the rate of change in absorbance per minute ($\Delta A/\text{min}$) from the linear portion of the curve.
 - BChE activity can be expressed in units, where one unit is the amount of enzyme that hydrolyzes 1 μmole of **benzoylcholine** per minute under the specified conditions. The molar extinction coefficient for **benzoylcholine** at 240 nm is required for this calculation.

Dibucaine Number Test

This protocol determines the percentage of BChE activity inhibited by dibucaine. It involves running the BChE activity assay with and without the inhibitor.

Materials:

- All materials from the BChE activity assay protocol.
- Dibucaine hydrochloride solution (stock solution, e.g., 1 mM in distilled water)

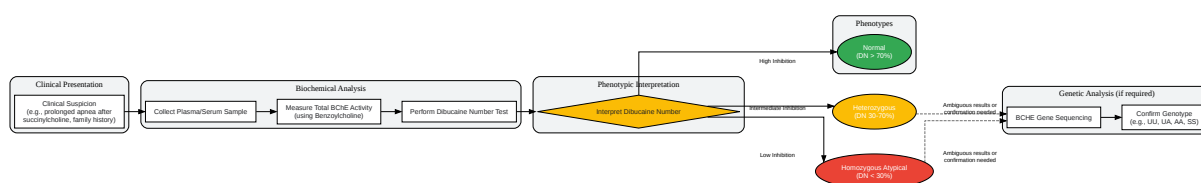
Procedure:

- Reagent Preparation:
 - Prepare a working solution of **benzoylcholine** chloride (5×10^{-5} M) in phosphate buffer (67 mM, pH 7.4).
 - Prepare a second working solution of **benzoylcholine** chloride (5×10^{-5} M) containing dibucaine hydrochloride at a final concentration of 1×10^{-5} M in the same phosphate buffer.
- Sample Preparation:
 - Dilute the human serum or plasma sample 1:100 with the phosphate buffer.

- Assay:
 - Uninhibited Reaction: Perform the BChE activity assay as described above using the **benzoylcholine** working solution without dibucaine. Record the rate of absorbance change ($\Delta A/\text{min}$) uninhibited.
 - Inhibited Reaction: Perform the BChE activity assay as described above using the **benzoylcholine** working solution containing dibucaine. Record the rate of absorbance change ($\Delta A/\text{min}$) inhibited.
- Calculation of Dibucaine Number:
 - Calculate the Dibucaine Number (DN) using the following formula:

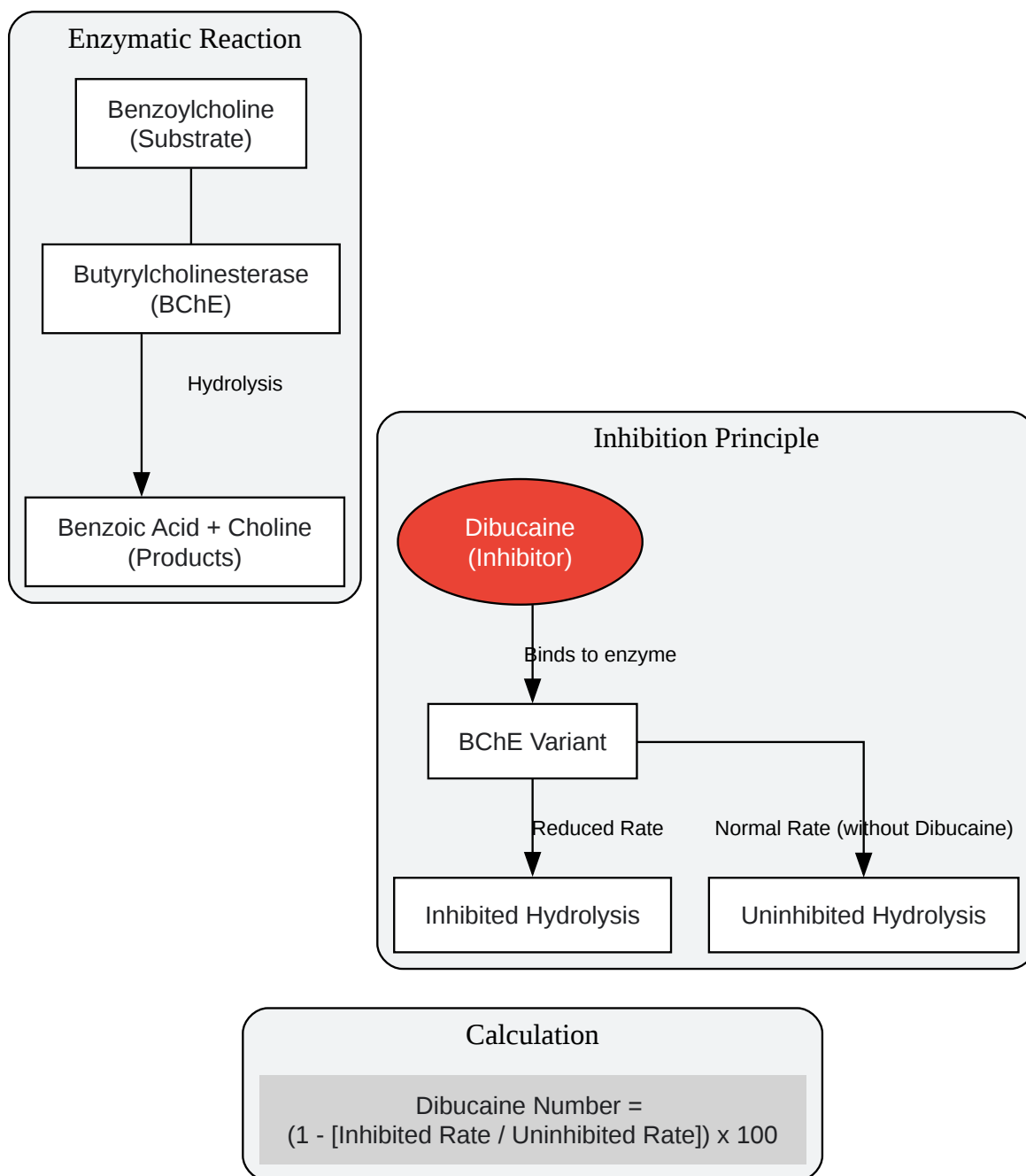
$$\text{DN} = (1 - ((\Delta A/\text{min})_{\text{inhibited}} / (\Delta A/\text{min})_{\text{uninhibited}})) \times 100$$

Visualizations



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Caption: Diagnostic workflow for cholinesterase variants.



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